1-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide
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Overview
Description
1-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, a sulfonamide group, and a thiophene-pyridine moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
1-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazole-pyridine structure and exhibit a broad spectrum of biological activities.
Thiazoles: Thiazole derivatives also possess diverse biological activities and are used in medicinal chemistry.
Uniqueness
1-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-methyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c1-18-9-13(16-10-18)22(19,20)17-8-11-4-2-6-15-14(11)12-5-3-7-21-12/h2-7,9-10,17H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJBIWHIAWYYJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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